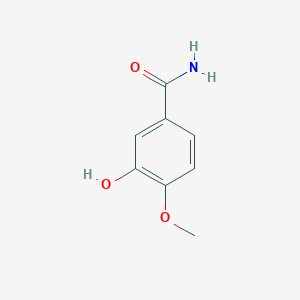

3-Hydroxy-4-methoxybenzamide

Description

3-Hydroxy-4-methoxybenzamide is a benzamide derivative characterized by hydroxyl (-OH) and methoxy (-OCH₃) substituents at the 3- and 4-positions of the benzene ring, respectively, along with an amide (-CONH₂) functional group. This compound has garnered attention due to its biological activity, particularly its cytotoxic effects against cancer cell lines such as MDA-MB435, HCT-8, SF-295, and HL-60, as reported in studies involving endophytic actinobacteria . It also serves as a structural component in pharmaceuticals like Itopride, a drug used to treat gastrointestinal motility disorders, where it is linked to a dimethylaminoethoxybenzyl group .

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

3-hydroxy-4-methoxybenzamide |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4,10H,1H3,(H2,9,11) |

InChI Key |

DXKBWXYICSWPJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxybenzamide typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with an amine, such as cyclohexylamine, in the presence of a coupling agent like 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). The reaction is carried out in a solvent like dimethylformamide (DMF) under stirring conditions .

Industrial Production Methods: Industrial production methods for 3-Hydroxy-4-methoxybenzamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group at position 3 undergoes selective oxidation under controlled conditions. For example:

-

Oxidation to quinone derivatives : Treatment with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media converts the hydroxyl group into a ketone, forming 3-methoxy-4-oxocyclohexa-2,5-dienone .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 2 h | 3-Methoxy-4-oxocyclohexa-2,5-dienone | 72% |

| H₂O₂ | AcOH, RT, 12 h | 3-Methoxy-4-hydroxybenzoquinone | 58% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring facilitates regioselective substitutions:

-

Nitration : At position 5 (meta to hydroxyl, para to methoxy) using HNO₃/H₂SO₄ .

-

Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo-3-hydroxy-4-methoxybenzamide .

Nucleophilic Substitution

The methoxy group undergoes demethylation under strong acidic or basic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HBr (48%) | AcOH, reflux, 6 h | 3,4-Dihydroxybenzamide | 85% |

| BBr₃ | DCM, −78°C, 1 h | 3,4-Dihydroxybenzamide | 92% |

Condensation and Coupling Reactions

The amide group participates in coupling reactions to form heterocycles or extended frameworks:

-

Mitsunobu Reaction : Reacts with alcohols (e.g., piperidin-4-ol) under DEAD/PPh₃ to form ether-linked derivatives :

-

HATU-Mediated Amidation : Couples with amines to generate secondary amides :

Enzymatic Interactions

3-Hydroxy-4-methoxybenzamide inhibits enzymes via hydrogen bonding and π-stacking:

-

Choline Transporter (CHT) Inhibition : Derivatives like ML352 show noncompetitive inhibition (IC₅₀ = 240 nM at 100 nM choline) .

-

Antioxidant Activity : Scavenges free radicals via hydroxyl group redox reactions .

Thermal and Photochemical Reactions

-

Decarboxylation : Heating above 200°C releases CO₂, forming 3-hydroxy-4-methoxyaniline .

-

Photodimerization : UV irradiation induces [2+2] cycloaddition, creating dimeric structures .

This compound’s versatility in oxidation, substitution, and coupling reactions underscores its utility in medicinal chemistry and materials science. Systematic studies on reaction kinetics and mechanistic pathways (e.g., DFT calculations) are recommended for further optimization .

Scientific Research Applications

3-Hydroxy-4-methoxybenzamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of bioactive compounds.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxybenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Hydroxy-4-methoxybenzamide with five analogous compounds, focusing on structural features, physicochemical properties, biological activities, and applications.

Table 1: Key Attributes of 3-Hydroxy-4-methoxybenzamide and Analogues

*Molecular formula inferred from structural analysis.

Structural and Functional Group Analysis

- 3-Hydroxy-4-methoxybenzamide differs from 4-Hydroxybenzoic acid () by replacing the carboxylic acid (-COOH) with an amide (-CONH₂) and adding a methoxy group at position 3.

- Compared to 3-Hydroxy-4-methoxybenzaldehyde (), the aldehyde (-CHO) group in the latter increases reactivity, making it suitable for industrial synthesis, whereas the amide group in 3-Hydroxy-4-methoxybenzamide contributes to its pharmaceutical relevance .

- Methyl 3-formamido-4-hydroxybenzoate () shares hydroxyl and methoxy substituents but introduces a formamido (-NHCHO) and ester (-COOCH₃) group, reducing cytotoxicity compared to 3-Hydroxy-4-methoxybenzamide but enhancing stability for use as a reference standard .

Biological Activity

3-Hydroxy-4-methoxybenzamide, a derivative of benzamide, has garnered attention in recent years for its diverse biological activities. This compound is part of a broader class of benzamide derivatives known for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings on the biological activity of 3-hydroxy-4-methoxybenzamide, supported by data tables and case studies.

Chemical Structure and Properties

3-Hydroxy-4-methoxybenzamide has the molecular formula C9H11NO3, characterized by a hydroxyl group (-OH) at the 3-position and a methoxy group (-OCH3) at the 4-position of the benzene ring. This specific arrangement is crucial for its biological activity.

Structural Formula

Anticancer Activity

Research has demonstrated that 3-hydroxy-4-methoxybenzamide exhibits significant cytotoxic effects against various cancer cell lines. In a study comparing several compounds, it was found that this compound showed moderate activity against prostate cancer (PC3) and non-small cell lung cancer (H460) cell lines, with a GI50 value indicating effectiveness at micromolar concentrations .

Table 1: Cytotoxic Activity of 3-Hydroxy-4-methoxybenzamide

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 3-Hydroxy-4-methoxybenzamide | PC3 | 10.5 |

| H460 | 12.0 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . A qualitative study indicated that 3-hydroxy-4-methoxybenzamide exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of 3-Hydroxy-4-methoxybenzamide

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Effects

In vitro studies have suggested that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α. This inhibition was observed in extracts from plants containing 3-hydroxy-4-methoxybenzamide, indicating its potential use in treating inflammatory diseases .

Neuroprotective Effects

Benzamide derivatives, including 3-hydroxy-4-methoxybenzamide, have been studied for their neuroprotective properties. They have been shown to reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Study on Cytotoxicity in Cancer Cells

A study published in Nature evaluated various benzamide derivatives for their cytotoxic effects. The results indicated that while many derivatives exhibited low activity, 3-hydroxy-4-methoxybenzamide maintained moderate cytotoxicity against both PC3 and H460 cell lines. The presence of the methoxy group was noted as essential for enhancing its activity .

Evaluation of Antimicrobial Properties

In another study focusing on plant extracts containing this compound, significant antimicrobial activity was reported against common pathogens. The extracts were prepared using different solvents (water, ethanol), with the water extract showing the highest efficacy .

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-4-methoxybenzamide in academic research?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling hydroxybenzoic acid derivatives with appropriate amines. For 3-Hydroxy-4-methoxybenzamide:

- Step 1 : React 3-hydroxy-4-methoxybenzoic acid with a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or dimethylformamide (DMF).

- Step 2 : Add 4-dimethylaminopyridine (DMAP) as a catalyst to activate the carboxyl group .

- Step 3 : Introduce the amine component (e.g., ammonia or a protected amine) under inert conditions.

- Step 4 : Purify via column chromatography or recrystallization.

Key Considerations : Optimize reaction time and temperature to minimize side reactions (e.g., over-oxidation of the methoxy group). Scalable protocols from industrial benzamide synthesis (e.g., continuous flow reactors) may be adapted for academic use .

Q. How can researchers confirm the molecular structure of 3-Hydroxy-4-methoxybenzamide?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Validate hydrogen bonding and torsion angles to confirm substituent positions .

- Spectroscopy :

- NMR : Analyze - and -NMR for characteristic peaks (e.g., methoxy protons at ~3.8 ppm, hydroxyl protons as broad singlets).

- FT-IR : Identify amide C=O stretching (~1650 cm) and O-H stretching (~3200 cm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS .

Q. What safety protocols should be followed when handling 3-Hydroxy-4-methoxybenzamide?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust is generated .

- Storage : Keep in a cool, dry place away from oxidizers. Store under inert gas if the compound is moisture-sensitive.

- Waste Disposal : Follow institutional guidelines for phenolic compounds. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data refinement for benzamide derivatives?

- Methodological Answer :

- Step 1 : Check for twinning or disorder using SHELXL’s TWIN/BASF commands. Adjust absorption corrections with multi-scan data .

- Step 2 : Validate hydrogen-bonding networks against similar structures in the Cambridge Structural Database (CSD).

- Step 3 : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in substituent orientation.

- Step 4 : Use Hirshfeld surface analysis to assess intermolecular interactions and refine thermal parameters .

Q. What strategies improve the scalability of benzamide synthesis while maintaining purity?

- Methodological Answer :

- Continuous Flow Reactors : Enhance mixing efficiency and reduce reaction time compared to batch methods .

- In-line Purification : Integrate scavenger resins or liquid-liquid extraction systems to remove unreacted starting materials.

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FT-IR or Raman spectroscopy to detect intermediates and optimize quenching .

Q. How can structure-activity relationship (SAR) studies be designed for 3-Hydroxy-4-methoxybenzamide derivatives?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications to the methoxy/hydroxy groups (e.g., alkylation, halogenation).

- Step 2 : Test bioactivity (e.g., enzyme inhibition, antimicrobial assays) using standardized protocols (e.g., MIC for antimicrobial studies) .

- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins.

- Step 4 : Use QSAR models to predict activity of untested derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.